molecular formula C11H14BrNO2 B8318435 Methyl n-ethyl-n-(o-bromomethylphenyl)-carbamate

Methyl n-ethyl-n-(o-bromomethylphenyl)-carbamate

Cat. No.: B8318435
M. Wt: 272.14 g/mol
InChI Key: JRMUXJYIPMEOHW-UHFFFAOYSA-N
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Description

Methyl n-ethyl-n-(o-bromomethylphenyl)-carbamate is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

methyl N-[2-(bromomethyl)phenyl]-N-ethylcarbamate

InChI

InChI=1S/C11H14BrNO2/c1-3-13(11(14)15-2)10-7-5-4-6-9(10)8-12/h4-7H,3,8H2,1-2H3

InChI Key

JRMUXJYIPMEOHW-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1CBr)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 30 g (0.155 mol) of methyl N-ethyl-N-(o-methylphenyl)-carbamate (Example 1b), 33 g (0.185 mol) of N-bromosuccinimide and 0.1 g of azoisobutyronitrile in 300 ml of carbon tetrachloride is exposed to a 300 W UV lamp for 6 hours. During this procedure, the contents of the flask heat up to about 70° C. Thereafter, the reaction mixture is washed four times with water, dried and evaporated down. The residue obtained comprises 41 g of a brown oil which contains the title compound in about 50% purity and is used without further purification in the next reaction.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
brown oil
Quantity
41 g
Type
reactant
Reaction Step Two

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